molecular formula C10H7BrN2O B2403393 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one CAS No. 1936249-86-3

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one

Cat. No. B2403393
CAS RN: 1936249-86-3
M. Wt: 251.083
InChI Key: CVBHXEQFDMLIDG-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a heterocyclic compound with a molecular formula of C8H7BrN2O. It is a colorless solid with a melting point of 166-167°C. This compound has been widely studied due to its potential applications in the synthesis of drugs, materials, and other products. In

Scientific Research Applications

Proton Transfer Studies

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one and its derivatives have been studied for their unique properties in proton transfer reactions. The compound, alongside other related pyridine derivatives, provides an example of molecules that exhibit multiple types of photoreactions, such as excited-state intramolecular and intermolecular double-proton transfer. These processes are of interest due to their dual luminescence and the kinetic coupling of fluorescence bands, which have implications in chemical physics and physical chemistry (Vetokhina et al., 2012).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in the synthesis of biologically active compounds. For example, it is instrumental in synthesizing 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound relevant to the development of new drugs and biological agents (Wang et al., 2016).

Antimicrobial and Antiviral Applications

Derivatives of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one have shown potential in antimicrobial and antiviral applications. For instance, certain compounds synthesized from this chemical have demonstrated good fungicidal and antiviral activities against tobacco mosaic virus, highlighting its potential in developing new treatments for infections (Li et al., 2015).

Photophysical and Photochemical Properties

Research has been conducted on the photophysical and photochemical properties of compounds derived from 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one. These studies are crucial for understanding how these compounds behave under different light conditions, which is valuable in the fields of photochemistry and material sciences (Öncül et al., 2021).

Crystal Structure Analysis

Crystal structure analysis of derivatives of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one has provided insights into the molecular geometry and intermolecular interactions of these compounds. Such studies are essential for material science and the development of new materials with specific properties (Ouari, 2015).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one inhibits this process by binding to the FGFR, thereby preventing its activation and the subsequent downstream signaling .

Biochemical Pathways

The compound’s action affects the FGF–FGFR axis , which is involved in various biochemical pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially disrupt these pathways and halt the progression of these cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain cancers .

properties

IUPAC Name

4-bromo-1-pyridin-4-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-6-13(10(14)7-8)9-1-4-12-5-2-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBHXEQFDMLIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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